molecular formula C11H11ClN2O4S B034440 6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide CAS No. 101063-99-4

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Cat. No. B034440
CAS RN: 101063-99-4
M. Wt: 302.73 g/mol
InChI Key: YOPLYGDBZRTEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Chlorothiazide (CTZ), is a diuretic drug that belongs to the thiazide class. It is widely used in the treatment of hypertension, congestive heart failure, and edema. The chemical structure of CTZ comprises a benzothiadiazine ring with a chloro-substituent at position 6 and a butanoic acid moiety at position 3.

Mechanism of Action

The mechanism of action of CTZ involves the inhibition of the sodium-chloride symporter (NCC) in the distal convoluted tubules of the kidney. This leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes. CTZ also activates the renin-angiotensin-aldosterone system (RAAS), which leads to increased sodium and water excretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of CTZ are primarily related to its diuretic properties. CTZ increases urine output and reduces fluid retention, leading to a decrease in blood pressure. CTZ also has mild hypokalemic effects, which can be beneficial in the treatment of hypertension. However, prolonged use of CTZ can lead to electrolyte imbalances, particularly hypokalemia and hyponatremia.

Advantages and Limitations for Lab Experiments

CTZ is a widely used diuretic drug in both clinical and research settings. Its advantages include its well-established mechanism of action and its effectiveness in reducing blood pressure and fluid retention. However, CTZ has limitations in terms of its potential side effects, particularly electrolyte imbalances. Additionally, CTZ may not be suitable for use in certain populations, such as those with renal impairment.

Future Directions

For research on CTZ may include the development of more selective and potent NCC inhibitors for the treatment of hypertension and other related conditions. Additionally, further studies may be conducted to investigate the potential use of CTZ in the treatment of other conditions, such as diabetes insipidus and nephrogenic diabetes insipidus. Finally, research may focus on the development of alternative diuretic drugs with fewer potential side effects than CTZ.

Synthesis Methods

The synthesis of CTZ involves the reaction of 6-chloro-3-sulfamoylbenzoic acid with acetic anhydride and butyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with hydrogen peroxide to form the 1,1-dioxide derivative of CTZ. The yield of CTZ synthesis is typically around 50-60%.

Scientific Research Applications

CTZ has been extensively studied for its therapeutic effects in the treatment of hypertension, congestive heart failure, and edema. It has been shown to be effective in reducing blood pressure and fluid retention by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidney. CTZ has also been studied for its potential use in the treatment of diabetes insipidus, a condition characterized by excessive urination and thirst.

properties

CAS RN

101063-99-4

Product Name

6-Chloro-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide

Molecular Formula

C11H11ClN2O4S

Molecular Weight

302.73 g/mol

IUPAC Name

4-(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid

InChI

InChI=1S/C11H11ClN2O4S/c12-7-4-5-9-8(6-7)13-10(14-19(9,17)18)2-1-3-11(15)16/h4-6H,1-3H2,(H,13,14)(H,15,16)

InChI Key

YOPLYGDBZRTEAI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCCC(=O)O

Origin of Product

United States

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